1H-Benzotriazole,1,1'-methylenebis-
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Overview
Description
1H-Benzotriazole,1,1’-methylenebis- is a chemical compound with the molecular formula C13H10N6. It is a derivative of benzotriazole, featuring two benzotriazole units connected by a methylene bridge. This compound is known for its stability and versatility in various chemical applications.
Preparation Methods
The synthesis of 1H-Benzotriazole,1,1’-methylenebis- typically involves the reaction of benzotriazole with formaldehyde. The reaction is carried out under acidic conditions, where benzotriazole reacts with formaldehyde to form the methylene-bridged product. The reaction conditions often include the use of solvents like ethanol or methanol and a catalyst such as hydrochloric acid to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-Benzotriazole,1,1’-methylenebis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzotriazole derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted benzotriazole derivatives, which have applications in different fields.
Scientific Research Applications
1H-Benzotriazole,1,1’-methylenebis- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzotriazole,1,1’-methylenebis- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the benzotriazole rings can coordinate with metal ions, forming a protective layer on the metal surface. This prevents further oxidation and corrosion. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and π-π interactions, which is crucial for its potential medicinal applications .
Comparison with Similar Compounds
1H-Benzotriazole,1,1’-methylenebis- can be compared with other similar compounds such as:
Benzotriazole: The parent compound, benzotriazole, is a simpler structure with a single benzotriazole ring. It shares similar corrosion-inhibiting properties but lacks the versatility of the methylene-bridged derivative.
1H-Benzotriazole-1-methanol: This compound features a hydroxymethyl group instead of a methylene bridge. It is used in different applications, such as in the synthesis of coordination complexes.
1H-Benzotriazole-1-acetonitrile: This derivative has a nitrile group, which imparts different reactivity and applications compared to the methylene-bridged compound.
The uniqueness of 1H-Benzotriazole,1,1’-methylenebis- lies in its ability to form stable complexes with metals and its versatility in undergoing various chemical reactions, making it valuable in multiple fields.
Properties
CAS No. |
88064-00-0 |
---|---|
Molecular Formula |
C13H10N6 |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
1-(benzotriazol-1-ylmethyl)benzotriazole |
InChI |
InChI=1S/C13H10N6/c1-3-7-12-10(5-1)14-16-18(12)9-19-13-8-4-2-6-11(13)15-17-19/h1-8H,9H2 |
InChI Key |
AHJLYTGICCGNSJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CN3C4=CC=CC=C4N=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CN3C4=CC=CC=C4N=N3 |
88064-00-0 | |
Origin of Product |
United States |
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